Meglitinide

KATP channel pharmacology SUR subtype selectivity insulin secretagogue profiling

Meglitinide is the parent meglitinide scaffold, not used clinically, but essential as a non-selective 'pan-SUR' KATP inhibitor (SUR1 IC50 0.26 μM; SUR2A 0.53 μM; SUR2B 1.6 μM). Unlike therapeutic analogs repaglinide/nateglinide/mitiglinide that are SUR1-selective, meglitinide inhibits all SUR subtypes equi-effectively. Critical for probing cardiac/smooth muscle KATP channels without confounding selectivity. Use as a B-site binding control compound for mapping ligand interactions on SUR. A quantitative SAR benchmark: 24-fold potency loss upon carboxyl-to-methyl substitution.

Molecular Formula C17H16ClNO4
Molecular Weight 333.8 g/mol
CAS No. 54870-28-9
Cat. No. B1211023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeglitinide
CAS54870-28-9
Synonyms4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid
HB 699
meglitinide
Molecular FormulaC17H16ClNO4
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22)
InChIKeySWLAMJPTOQZTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meglitinide 54870-28-9 for Scientific Research: Compound Overview and Procurement Considerations


Meglitinide (CAS 54870-28-9) is the prototypical benzamide derivative of the meglitinide class, a group of non-sulfonylurea insulin secretagogues that stimulate pancreatic β-cells by inhibiting ATP-sensitive potassium (KATP) channels [1]. It is the fundamental structural scaffold from which therapeutic analogs such as repaglinide, nateglinide, and mitiglinide were derived, and is itself not used clinically [1]. As a research tool, meglitinide is primarily employed in vitro to investigate KATP channel pharmacology, insulin secretion, and the molecular basis of antidiabetic drug action .

Why Meglitinide 54870-28-9 Cannot Be Interchanged with Its Therapeutic Analogs in Research


Despite the shared meglitinide class designation, the parent compound meglitinide exhibits a unique pharmacological signature that precludes its substitution by the clinically used analogs (repaglinide, nateglinide, mitiglinide). Meglitinide demonstrates a non-selective binding profile across sulfonylurea receptor (SUR) isoforms SUR1, SUR2A, and SUR2B, whereas its therapeutic derivatives were structurally engineered for high SUR1 selectivity to minimize off-target effects on cardiac and smooth muscle KATP channels [1][2]. For researchers, this makes meglitinide an essential 'pan-SUR' inhibitor probe, enabling the study of SUR subtype functions without the confounding influence of subtype selectivity, a property not offered by any of its clinically approved analogs [1]. Substituting meglitinide with a selective analog would fundamentally alter the experimental interpretation of SUR isoform involvement.

Quantitative Evidence for Selecting Meglitinide 54870-28-9 in Research Procurement


Meglitinide 54870-28-9: Non-Selective SUR Isoform Inhibition vs. Selective Analogs

Meglitinide acts as a non-selective inhibitor of KATP channels, displaying similar potencies for the pancreatic (SUR1) and cardiovascular (SUR2A/B) SUR subtypes . In contrast, the clinically developed meglitinide analogs mitiglinide and nateglinide are highly selective for SUR1 (>100-fold) over SUR2 isoforms, while repaglinide shows intermediate selectivity [1][2]. This distinct lack of subtype selectivity makes meglitinide an invaluable tool compound for studying the pan-SUR pharmacology and for use as a non-selective control in experiments involving more selective insulin secretagogues .

KATP channel pharmacology SUR subtype selectivity insulin secretagogue profiling

Meglitinide 54870-28-9 as a Non-Selective 'B-Ligand' Control for SUR Binding Site Studies

Meglitinide is classified as a 'B-ligand' of the sulfonylurea receptor (SUR), a class of non-selective agents whose binding is insensitive to the S1237Y mutation in SUR1 [1]. This contrasts with 'A-ligands' like tolbutamide or mitiglinide, which are highly SUR1-selective and whose binding is abolished by the S1237Y mutation [1]. Therefore, meglitinide serves as a critical experimental control to differentiate between A-site and B-site pharmacology, confirming whether an observed effect is mediated through the non-selective B-site [1].

SUR binding site mapping ligand classification structure-activity relationship

Meglitinide 54870-28-9 Carboxyl Group Dependency: A 24-Fold Potency Loss Upon Modification

The carboxyl group of meglitinide is critical for its biological activity. A direct SAR study demonstrated that replacing the carboxyl group with a methyl group significantly decreases its binding affinity for SUR1 and SUR2 isoforms by >4-fold, and reduces its potency to inhibit KATP-channel activity in pancreatic β-cells by a striking 24-fold [1]. Conversely, replacing the carboxyl group with a sulfonylurea group increases affinities for SUR1 (5-fold) and SUR2 isoforms (13-16 fold) [1]. This highlights the unique and quantifiable contribution of the meglitinide core structure to its pharmacological profile, providing a rational basis for using this compound as a starting scaffold in medicinal chemistry campaigns.

structure-activity relationship (SAR) KATP channel inhibitor design molecular pharmacology

Meglitinide 54870-28-9: Benchmarking Insulinotropic Potency Against Sulfonylureas

In a direct comparative study using isolated pancreatic islets, the potency of meglitinide to stimulate insulin release was benchmarked against several clinically used sulfonylureas [1]. The study found a strong correlation between the relative binding affinities of these compounds for the sulfonylurea receptor and their relative potencies as insulin secretagogues [1]. This places meglitinide on a defined activity scale, confirming its mechanism of action as a bona fide insulinotropic agent and providing a quantitative reference point for comparing the efficacy of new insulin secretagogues [1].

insulin secretion sulfonylurea receptor pharmacodynamics

Recommended Research Applications for Meglitinide 54870-28-9 Based on Quantitative Evidence


Investigating the Role of SUR2A and SUR2B in Cardiovascular and Smooth Muscle Physiology

Given its equipotent inhibition of SUR1 (IC50 0.26 μM), SUR2A (0.53 μM), and SUR2B (1.6 μM) , meglitinide is an ideal pharmacological probe for studying the function of non-pancreatic KATP channels. Unlike the clinically used meglitinide analogs, which are highly SUR1-selective and show little to no activity on SUR2A/B at therapeutic concentrations [1], meglitinide can reliably block these channels in in vitro models of cardiac and smooth muscle, enabling researchers to dissect their physiological roles without confounding selectivity issues [2].

Serving as a Definitive 'B-Ligand' Control in Sulfonylurea Receptor (SUR) Pharmacology Studies

Meglitinide's classification as a non-selective 'B-ligand', whose binding is unaffected by the SUR1 S1237Y mutation, makes it an essential control compound for experiments designed to map the binding sites of SUR1 ligands [3]. By comparing the effects of a test compound with those of meglitinide and a selective 'A-ligand' (e.g., tolbutamide), researchers can determine whether the compound interacts with the A-site, the B-site, or both. This is a fundamental application in the development of next-generation insulin secretagogues [3].

Quantifying the Impact of Structural Modifications in Medicinal Chemistry SAR Campaigns

The 24-fold loss of potency resulting from replacing the carboxyl group of meglitinide with a methyl group provides a clear, quantitative benchmark for structure-activity relationship (SAR) studies [4]. Medicinal chemists can use meglitinide as a parent scaffold to systematically explore the effects of various substitutions on KATP channel inhibition, using the known potency and binding affinity of the parent compound as a baseline for evaluating the success or failure of new analogs [4].

Establishing a Baseline for Insulin Secretion in Isolated Islet or β-Cell Assays

Meglitinide has been directly compared to a range of sulfonylureas, confirming that its insulinotropic potency correlates with its binding affinity for the SUR in pancreatic islets [5]. This allows it to be used as a well-characterized, non-sulfonylurea reference standard in experiments measuring glucose-stimulated insulin secretion. Its activity can be used to calibrate assay systems or to serve as a positive control for evaluating the secretagogue potential of novel compounds, with its effects being quantitatively understood relative to clinical agents like glibenclamide [5].

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